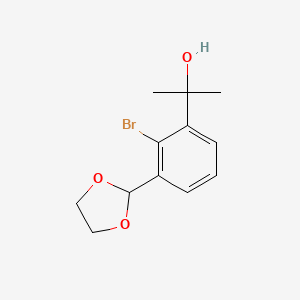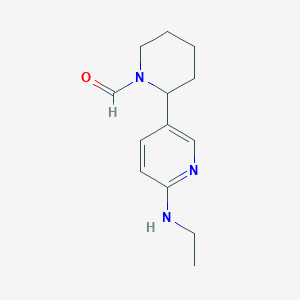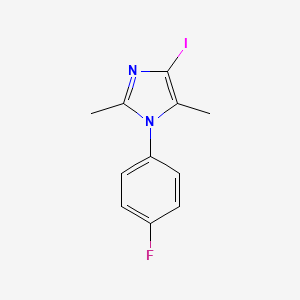
tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyridine moiety: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Introduction of the piperazine ring: This step may involve the reaction of the pyridine derivative with piperazine under controlled conditions.
Attachment of the tert-butyl group: This is usually done through alkylation reactions using tert-butyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, while the piperazine ring can enhance binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-(1-aminoethyl)-1H-pyrazol-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the methylpyridine moiety, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different heterocyclic rings.
Properties
Molecular Formula |
C17H28N4O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-[5-(1-aminoethyl)-6-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O2/c1-12(18)14-6-7-15(19-13(14)2)20-8-10-21(11-9-20)16(22)23-17(3,4)5/h6-7,12H,8-11,18H2,1-5H3 |
InChI Key |
FIJMDIZTHHNBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


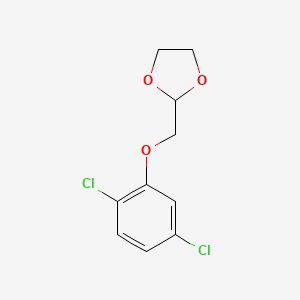
![2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11807904.png)
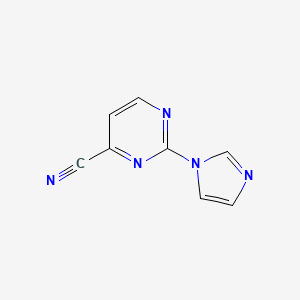
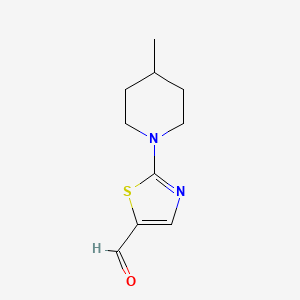
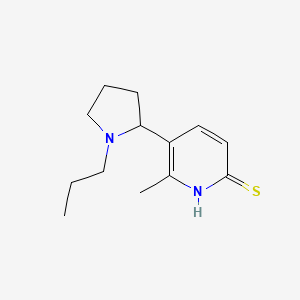
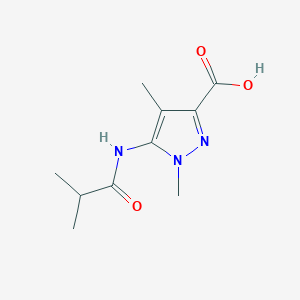
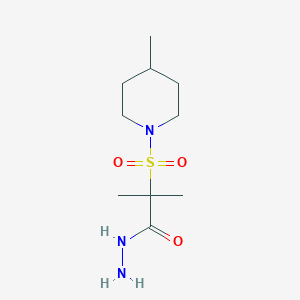
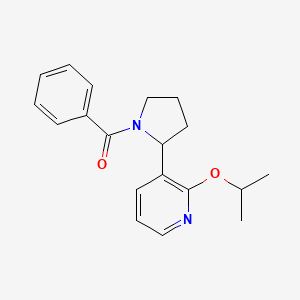

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)

